2,2'-Sulfanediylbis(3-bromo-4-methylthiophene)
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Overview
Description
Bis(3-bromo-4-methyl-2-thienyl) sulfide is an organosulfur compound that features two thiophene rings, each substituted with a bromine atom at the 3-position and a methyl group at the 4-position, connected by a sulfur atom. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic electronics and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-bromo-4-methyl-2-thienyl) sulfide typically involves the coupling of 3-bromo-4-methylthiophene with sulfur. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-bromo-4-methylthiophene with a sulfur-containing reagent under mild conditions .
Industrial Production Methods
In industrial settings, the production of Bis(3-bromo-4-methyl-2-thienyl) sulfide may involve large-scale coupling reactions using efficient and cost-effective catalysts. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(3-bromo-4-methyl-2-thienyl) sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-methyl-4-thienyl sulfide.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Bis(3-bromo-4-methyl-2-thienyl) sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of Bis(3-bromo-4-methyl-2-thienyl) sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form strong interactions with metal ions, which may play a role in its biological activity. Additionally, the bromine substituents can participate in halogen bonding, further influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Bis(3-chloro-4-methyl-2-thienyl) sulfide: Similar structure but with chlorine substituents instead of bromine.
Bis(3-bromo-2-thienyl) sulfide: Lacks the methyl group at the 4-position.
Bis(4-methyl-2-thienyl) sulfide: Lacks the bromine substituents.
Uniqueness
Bis(3-bromo-4-methyl-2-thienyl) sulfide is unique due to the presence of both bromine and methyl substituents on the thiophene rings. This combination of substituents can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
CAS No. |
595604-33-4 |
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Molecular Formula |
C10H8Br2S3 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
3-bromo-2-(3-bromo-4-methylthiophen-2-yl)sulfanyl-4-methylthiophene |
InChI |
InChI=1S/C10H8Br2S3/c1-5-3-13-9(7(5)11)15-10-8(12)6(2)4-14-10/h3-4H,1-2H3 |
InChI Key |
ALDOIZJBTYBJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1Br)SC2=C(C(=CS2)C)Br |
Origin of Product |
United States |
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